![molecular formula C18H18N2OS B11170807 N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide](/img/structure/B11170807.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 3-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of reactants. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- N-methyl-N’-(4-methyl-1,3-benzothiazol-2-yl)urea
- N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a phenylbutanamide moiety allows it to interact with a different set of molecular targets compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-6-10-15-17(12)20-18(22-15)19-16(21)11-13(2)14-8-4-3-5-9-14/h3-10,13H,11H2,1-2H3,(H,19,20,21) |
InChI Key |
PROXNNGAFLJTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.